5-Azidoquinoline

Descripción

General Context of Quinoline (B57606) Derivatives in Organic Synthesis

Quinoline and its derivatives are a significant class of heterocyclic compounds that serve as crucial intermediates in the field of organic synthesis. academie-sciences.fr Their molecular structure, featuring a fused benzene (B151609) and pyridine (B92270) ring, is a common motif in a wide array of natural products and synthetic molecules. The synthesis of quinoline derivatives has been a focus for organic and medicinal chemists due to their diverse applications. academie-sciences.fr These compounds are utilized in the creation of materials with unique electronic and photophotonic functions and even as antifoaming agents in industrial processes. academie-sciences.fr

Numerous synthetic methodologies have been developed to construct the quinoline core, including classic named reactions like the Skraup, Doebner–von Miller, Friedländer, and Pfitzinger syntheses. academie-sciences.fr Modern approaches often employ multicomponent reactions (MCRs), which allow for the efficient, one-step construction of complex quinoline structures from multiple starting materials. rsc.orgrsc.org These methods offer high atom economy and the flexibility to introduce a variety of functional groups, which is essential for tailoring the properties of the final products for specific applications. rsc.org The versatility of quinoline synthesis has made its derivatives integral to the development of new pharmaceuticals, materials, and agrochemicals. organic-chemistry.org

Significance of the Azido (B1232118) Group in Chemical Transformations

The azido group (–N₃) is a highly versatile and energetic functional group that plays a crucial role in a multitude of chemical transformations. ontosight.aikit.edu Its unique reactivity stems from the linear arrangement of three nitrogen atoms and its ability to act as a good leaving group in the form of molecular nitrogen (N₂). kit.edu This property is exploited in a variety of important reactions, including the Staudinger reduction and the Curtius rearrangement. mdpi.comwikipedia.org

Organic azides are key participants in "click chemistry," most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms stable 1,2,3-triazole rings. ontosight.ai This reaction is highly efficient and has found widespread use in bioconjugation, drug discovery, and materials science. ontosight.aiontosight.ai The azido group can also be readily reduced to a primary amine, making it a valuable synthon for this important functional group, particularly in complex molecules where other methods might fail. wikipedia.orgmasterorganicchemistry.com Furthermore, the azido group can participate in reactions as a nucleophile, an electrophile, or a radical acceptor, highlighting its diverse chemical behavior. kit.eduresearchgate.net

Overview of 5-Azidoquinoline as a Key Intermediate in Organic Synthesis

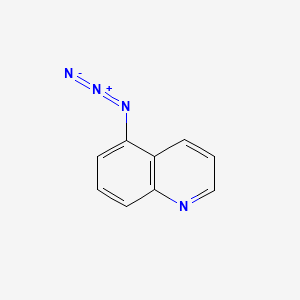

This compound is a heterocyclic aromatic compound that incorporates both the quinoline scaffold and the reactive azido functional group. ontosight.ai This combination makes it a valuable intermediate in organic synthesis, offering a platform for creating more complex and functionalized molecules. ontosight.aicymitquimica.com The presence of the azido group at the 5-position of the quinoline ring provides a site for a variety of chemical modifications. ontosight.ai

The primary utility of this compound lies in its ability to undergo the characteristic reactions of the azido group. For instance, it can participate in cycloaddition reactions, such as the aforementioned click chemistry, to generate triazole-containing quinoline derivatives. ontosight.ai This is of significant interest in medicinal chemistry, as the resulting compounds can be screened for a range of biological activities. ontosight.ai Additionally, the azido group can be reduced to form 5-aminoquinoline (B19350), a precursor for other functional group transformations. The strategic placement of the azido group on the quinoline ring system allows for the synthesis of a diverse library of substituted quinolines, which are of interest for applications in materials science and drug discovery. ontosight.ai

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-azidoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-13-12-9-5-1-4-8-7(9)3-2-6-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDBUWKWILPLJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174303 | |

| Record name | Quinoline, 5-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20377-01-9 | |

| Record name | Quinoline, 5-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020377019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 5-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 5 Azidoquinoline

| Property | Data |

| IUPAC Name | 5-azidoquinoline |

| CAS Number | 20377-01-9 |

| Molecular Formula | C₉H₆N₄ |

| Molecular Weight | 170.17 g/mol |

| Appearance | Not specified in search results |

| Melting Point | Not specified in search results |

Data sourced from biosynth.com

Synthesis and Manufacturing of 5 Azidoquinoline

The synthesis of 5-azidoquinoline typically involves the introduction of the azido (B1232118) group onto a pre-existing quinoline (B57606) ring system. One common laboratory-scale method is through the diazotization of 5-aminoquinoline (B19350), followed by treatment with an azide (B81097) source, such as sodium azide. This is a standard procedure for converting aromatic amines to aryl azides. mdpi.com

Another synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction of a suitable 5-substituted quinoline. For example, 5-haloquinolines can react with an azide salt, like sodium azide, to yield this compound. mdpi.com The reactivity of the starting halide is a key factor in this transformation.

A study also describes the preparation of this compound 1-oxide, which can then be converted to this compound. jst.go.jp This method involves the synthesis of the corresponding hydrazino compound from 3-aminoquinoline (B160951) and 3-aminoquinoline 1-oxide, which is then transformed into the azido derivative. jst.go.jp

Computational and Theoretical Chemistry Studies on 5 Azidoquinoline

Electronic Structure and Reactivity Predictions

The prediction of electronic structure and reactivity forms the cornerstone of computational chemistry. For 5-azidoquinoline, these predictions are crucial for understanding its stability, potential reaction mechanisms, and the behavior of its high-energy intermediates.

Quantum chemical calculations are essential for determining the fundamental electronic properties of a molecule. qulacs.org These calculations can model both the ground state (the lowest energy state) and various excited states, which are crucial for understanding photochemical reactions.

For aromatic azides like this compound, Density Functional Theory (DFT) is a commonly employed method for ground-state calculations. nih.gov Specifically, the B3LYP functional combined with a basis set such as 6-31G(d) is often used to optimize the molecular geometry and calculate electronic properties. nih.govresearchgate.net These calculations yield important data, including total energy, dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. scirp.org

To study the excited states, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. nih.gov For instance, calculations on related azides have been performed to model the first ten singlet and triplet excited states. nih.gov Such studies on 4-azidoquinoline (B3382245) have shown that upon excitation to the first singlet state (S1), an antibonding σ* orbital at the N-N bond becomes occupied, which explains the compound's photochemical activity leading to the cleavage of this bond. researchgate.net Similar calculations for this compound would provide insight into its photodecomposition pathways.

Table 1: Representative Ground-State Properties from DFT Calculations on Related Aromatic Molecules Note: This table presents typical data obtained for related aromatic compounds to illustrate the outputs of quantum chemical calculations. Values are not specific to this compound.

| Property | Calculated Value | Significance |

| Total Energy (Hartree) | -450.123 | Thermodynamic stability marker |

| HOMO Energy (eV) | -6.42 | Relates to electron-donating ability |

| LUMO Energy (eV) | -1.57 | Relates to electron-accepting ability |

| HOMO-LUMO Gap (eV) | 4.85 | Indicator of chemical reactivity |

| Dipole Moment (Debye) nih.gov | 2.5 | Measure of molecular polarity |

Analysis of Spin Density and Bond Lengths in Nitrene Intermediates

The thermal or photochemical decomposition of this compound involves the extrusion of a nitrogen molecule (N₂) to form a highly reactive intermediate known as 5-quinolylnitrene. This species has a sextet of valence electrons on the nitrogen atom and can exist in either a singlet or a triplet state, with the triplet state typically being more stable.

Computational analysis is vital for characterizing these transient nitrene intermediates. Calculations focus on the spin density, which describes the distribution of unpaired electron spin throughout the molecule. rsc.orgmdpi.com In the triplet 5-quinolylnitrene, significant spin density is expected to be localized on the nitrene nitrogen atom, with substantial delocalization onto the quinoline (B57606) ring system. csic.es This delocalization stabilizes the nitrene and influences its subsequent reaction pathways. Ab initio calculations on related dithiadiazolyl radicals show that spin density is primarily located on the heterocyclic ring and is nearly independent of substituents. csic.es

The formation of the nitrene intermediate also leads to significant changes in bond lengths. The C-N bond connecting the nitrene nitrogen to the quinoline ring is expected to shorten and acquire partial double-bond character due to resonance stabilization. Pseudopotential SCF calculations and other models have been used to rationalize the effect of substituents on bond lengths in related systems. jussieu.fr The relationship between electron density and the length of chemical bonds is a fundamental aspect explored in such studies. researchgate.net

Table 2: Illustrative Calculated Properties for Aromatic Nitrene Intermediates Note: Data is representative of typical findings for aromatic nitrenes and not specific to 5-quinolylnitrene.

| Property | Description | Typical Finding |

| Spin Density | ||

| Nitrene Nitrogen | Distribution of unpaired electrons on the N atom. | High positive spin density (e.g., > 1.4 e) csic.es |

| Aromatic Ring | Delocalization of spin into the ring system. | Alternating positive and negative spin densities on ring atoms. |

| Bond Lengths | ||

| C-N (Nitrene) | Bond between the ring and the nitrene nitrogen. | Shortened length compared to a typical C-N single bond. |

| Ring C-C Bonds | Bonds within the aromatic system. | Altered bond lengths indicating partial quinoidal character. |

Transition State Energetics for Reaction Pathways

Every chemical reaction proceeds through a high-energy transition state that separates the reactants from the products. saskoer.calibretexts.org The energy required to reach this point is the activation energy (ΔE‡), a critical parameter that governs the reaction rate. libretexts.orgfiveable.me Computational chemistry allows for the precise location of these transition states on the potential energy surface and the calculation of their energies. crystalsolutions.eu

For the decomposition of this compound to 5-quinolylnitrene and N₂, theoretical methods are used to model the transition state for N₂ extrusion. This involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other directions. crystalsolutions.eu High-level theoretical methods, such as the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)], are often used to refine the energy information obtained from initial DFT calculations (e.g., BHandHLYP/6-311G(d,p)). researchgate.net By calculating the energies of the reactant (this compound), the transition state, and the products (5-quinolylnitrene + N₂), the activation energy for the reaction can be determined, providing crucial kinetic information. crystalsolutions.eu

Mechanistic Elucidation via Computational Modeling

Beyond static properties, computational modeling can elucidate the detailed step-by-step mechanisms of chemical reactions. For this compound, this involves using sophisticated techniques to map out reaction pathways and simulate the molecule's behavior over time.

DFT is a versatile tool for probing the chemical reactivity of molecules. scirp.org By calculating various electronic descriptors, DFT can predict how and where a molecule is likely to react. For this compound, DFT calculations can map the Molecular Electrostatic Potential (MEP) onto the electron density surface. The MEP visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are susceptible to attack.

Furthermore, conceptual DFT provides reactivity indices such as chemical potential (μ), hardness (η), and the electrophilicity index (ω). Local reactivity is described by Fukui functions (f+ and f-), which indicate the most likely sites for nucleophilic and electrophilic attack, respectively. For related quinoline-4-one derivatives, DFT studies have successfully used these indices to compare the reactivity of different tautomeric forms and predict the most reactive sites within the molecules. scirp.org A similar DFT study on this compound would clarify the reactivity of both the quinoline ring and the azido (B1232118) group.

While quantum chemical calculations typically model molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior in a more realistic setting, such as in a solvent. mdpi.comdntb.gov.ua MD simulations use classical mechanics and force fields (like CHARMM or OPLS) to model the motions of atoms and molecules over time. mdpi.comscielo.org.mx

For this compound, MD simulations can be used to study its conformational flexibility, solvation dynamics, and the stability of potential complexes with other molecules. nih.gov By simulating the system over nanoseconds, researchers can observe how the molecule interacts with its environment, which can provide context for its reactivity. mdpi.com For example, MD simulations have been performed on quinoline derivatives to understand their stability when bound to biological targets like kinases or enzymes. mdpi.comnih.govrsc.org While not typically used to model the bond-breaking events of a reaction directly (which requires quantum mechanics), MD is invaluable for studying the structural dynamics and intermolecular interactions that precede and influence the chemical transformation of this compound. scielo.org.mx

Density Functional Theory (DFT) Applications to Azidoquinoline Reactivity

Prediction of Spectroscopic Signatures Relevant to Reaction Monitoring (e.g., Infrared Absorption of the Azide (B81097) Group)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules like this compound, which is crucial for monitoring chemical reactions in real-time. The azide functional group (–N₃) possesses a distinct and strong asymmetrical stretching vibration that appears in a region of the infrared (IR) spectrum that is often free from other interfering absorptions. This makes IR spectroscopy an ideal technique for tracking the consumption of the azide reactant during a chemical transformation, such as the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) or photolytic nitrene formation.

Theoretical calculations, particularly using Density Functional Theory (DFT), can accurately predict the vibrational frequencies of molecules. For azidoquinolines, computational models can forecast the precise wavenumber of the azide's IR absorption. These predictions are highly sensitive to the electronic environment of the azide group, including its position on the quinoline ring and the presence of other substituents. For instance, calculations have shown that the IR frequency of an azide probe undergoes a significant shift when moving between different solvent environments, primarily due to hydrogen bonding interactions. nih.gov

The characteristic IR absorption for the azide group generally falls within the 2100–2150 cm⁻¹ range. nih.gov Experimental studies on various azidoquinoline and related isoquinoline (B145761) isomers, supported by computational analysis, have confirmed this signature. For example, 4-azidoquinoline exhibits a characteristic azide absorption at 2118 cm⁻¹, while 3-azidoquinoline-2,4(1H,3H)-dione shows this peak at 2126 cm⁻¹. semanticscholar.orgmdpi.com In another study, 3-azidoisoquinoline isolated in an argon matrix displayed strong absorptions at 2139 and 2122 cm⁻¹, which correlated excellently with spectra calculated at the B3LYP/6-31+G* level of theory. researchgate.net

By predicting and then experimentally observing the disappearance of this characteristic azide peak, researchers can effectively monitor reaction progress and completion. The accuracy of these computational predictions provides a reliable basis for setting up and interpreting spectroscopic monitoring experiments.

Table 1: Predicted and Experimental Infrared Absorption of the Azide Group in Quinoline Derivatives

This table presents the characteristic infrared absorption frequencies for the azide group in various quinoline and isoquinoline compounds as reported in experimental and computational studies.

| Compound | Method/Solvent | Azide (N₃) IR Absorption (cm⁻¹) | Reference |

| 4-Azidoquinoline | Experimental | 2118 | mdpi.com |

| 3-Azidoquinoline-2,4(1H,3H)-dione | Experimental (IR) | 2126 | semanticscholar.org |

| 3-Azidoisoquinoline | Experimental (Ar matrix, 7 K) | 2139, 2122 | researchgate.net |

| 3-Azidoisoquinoline | Computational (B3LYP/6-31+G*) | Correlated well with experimental | researchgate.net |

| General Aryl Azides | Experimental | 2100–2150 | nih.gov |

| 2′-Azido-5-cyano-2′-deoxyuridine | Experimental (Methanol) | 2113.5 | nih.gov |

| 2′-Azido-5-cyano-2′-deoxyuridine | Experimental (Water) | 2124.4 | nih.gov |

Development of Novel Computational Methodologies for Azidoquinoline Systems

While the development of entirely new, universally applicable computational theories is a broad endeavor, significant work has been done to develop, adapt, and validate specific computational methodologies for novel azidoquinoline systems. nitj.ac.insdu.dk This involves applying established theoretical frameworks to new classes of azidoquinoline derivatives and creating robust computational models that can reliably predict their chemical behavior, properties, and reactivity. hun-ren.hubarc.gov.in These tailored computational approaches are essential for designing new molecules and understanding complex reaction mechanisms. barc.gov.in

A key area of this development is the integration of experimental results with theoretical calculations to refine predictive models. For instance, researchers have synthesized novel benzothiazole-appended quinolines starting from 2-azidoquinoline-3-carbaldehyde. acs.orgnih.govacs.org In these studies, Density Functional Theory (DFT) calculations at the B3LYP/6-311++g(d) level were employed to perform optimizations of molecular structures, calculate bond lengths and angles, determine HOMO-LUMO energy gaps, and generate molecular electrostatic potential maps. acs.orgacs.org The theoretically computed NMR chemical shifts were then compared with experimental data, which helps to validate and refine the computational methodology for this specific class of quinoline derivatives. nih.govacs.org This synergy between synthesis, spectroscopy, and theory leads to a more profound understanding and a validated computational approach for future in silico design. acs.org

Furthermore, computational methodologies have been developed to explore the potential applications of azidoquinoline derivatives. In the context of drug discovery, molecular docking and molecular dynamics (MD) simulations are crucial tools. researchgate.net For example, computational studies have been used to investigate quinoline-based hybrids as potential enzyme inhibitors. researchgate.net These methods involve pre-optimizing the ligand structures using quantum chemical methods (e.g., Hartree-Fock level of theory) before docking them into the active site of a target protein to predict binding affinities and interaction modes. researchgate.net Subsequent MD simulations can then be used to study the stability of the ligand-protein complex over time. researchgate.net

Another innovative approach involves the development of simpler, descriptor-based models to predict specific properties. A novel method was introduced to predict the thermal stability of organic azides by correlating their temperature of maximum mass loss with the presence of specific molecular fragments and atom counts. researchgate.net This type of methodology, which does not require complex quantum chemical calculations, represents a different direction in computational development, aiming for speed and ease of use while maintaining predictive power for the broader class of organic azides, including azidoquinolines. researchgate.net

Table 2: Application of Computational Methodologies to Azidoquinoline and Related Systems

This table summarizes the computational methods applied to novel azidoquinoline systems and the specific properties and interactions they were used to investigate.

| System Studied | Computational Methodology | Properties/Interactions Investigated | Reference |

| Benzothiazole-quinoline hybrids (from 2-azidoquinoline-3-carbaldehyde) | DFT (B3LYP/6-311++g(d)) | Molecular structure, HOMO-LUMO gap, molecular electrostatic potential, NMR chemical shifts | acs.orgnih.govacs.org |

| Amide-based quinoline hybrids | Molecular Docking (AutoDock 4), MD Simulations (AMBER 16), Quantum Chemistry (HF/3-21G-PCM) | Drug-receptor binding affinities, stability of ligand-receptor complexes | researchgate.net |

| General organic azides | Quantitative Structure–Property Relationship (QSPR) | Prediction of thermal stability (temperature of maximum mass loss) based on molecular fragments | researchgate.net |

Synthetic Applications of 5 Azidoquinoline As a Building Block

Construction of Complex Heterocyclic Systems

The reactivity of the azide (B81097) group in 5-azidoquinoline is central to its utility in synthesizing more complex heterocyclic structures. It serves as a linchpin for introducing new functional groups, forming fused ring systems, and linking the quinoline (B57606) core to other molecular entities.

Synthesis of Functionalized Quinoline Derivatives

The azide group of this compound is readily transformed into other functional groups, most notably an amine, through reduction. The Staudinger reaction, which involves treating the azide with a phosphine (B1218219) like triphenylphosphine, proceeds through an iminophosphorane intermediate that can be hydrolyzed to yield the corresponding primary amine, 5-aminoquinoline (B19350). wikipedia.org This transformation is exceptionally mild and efficient. wikipedia.orgalfa-chemistry.com The resulting 5-aminoquinoline is a critical intermediate for synthesizing a variety of substituted quinolines, as the amino group itself can be further modified or used to direct subsequent reactions. The azide can also undergo cycloaddition reactions or substitutions to introduce other functionalities. These transformations make this compound a versatile precursor for a range of functionalized quinoline derivatives.

Table 1: Key Transformations of the Azide Group in this compound

| Starting Material | Reagents | Product | Reaction Type |

|---|

Preparation of Fused Nitrogen-Containing Heterocycles (e.g., Tetrazoloquinolines, Azaphospholes)

The azide group in this compound can participate in intramolecular cyclization reactions to form fused heterocyclic systems. researchgate.net One prominent example is the formation of tetrazoloquinolines. The reaction of an appropriately substituted azidoquinoline can lead to an intramolecular [3+2] cycloaddition, yielding a fused tetrazole ring system. researchgate.net This method provides an efficient route to tetrazolo[1,5-a]quinolines, which are of interest for their potential pharmacological activities. researchgate.netresearchgate.net

Furthermore, this compound can be used to prepare other novel fused heterocycles such as azaphospholes. Research has shown that treating azidoquinolines bearing an adjacent aldehyde group with tris(dimethylamino)phosphine can lead to the formation of azaphosphole derivatives. researchgate.net This transformation highlights the unique reactivity of the azide group in constructing phosphorus-containing heterocyclic systems fused to the quinoline core. researchgate.netbeilstein-journals.orgnih.gov

Table 2: Synthesis of Fused Heterocycles from Azidoquinoline Precursors

| Precursor Type | Reagents/Conditions | Fused Heterocycle Product |

|---|---|---|

| 2-Azidoarylidenes | Heat or Catalyst | Tetrazolo[1,5-a]quinoline |

| 2-Azidoquinoline-3-carboxaldehyde | Tris(dimethylamino)phosphine | Azaphospholoquinoline derivative |

Incorporation into Hybrid Molecular Architectures

This compound is an excellent component for building hybrid molecules through "click chemistry". wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linker between two different molecular fragments. hielscher.commdpi.com By reacting this compound with a molecule containing a terminal alkyne, the quinoline scaffold can be covalently attached to a wide array of other structures, including peptides, carbohydrates, and other heterocyclic systems. nih.gov

This modular approach allows for the rapid synthesis of novel quinoline-triazole conjugates. nih.gov The reaction is known for its mild conditions and high yields, making it a favored strategy in drug discovery and materials science for creating complex molecular architectures with tailored properties. hielscher.comthermofisher.com

Design and Synthesis of Molecular Libraries

The reliable and versatile reactivity of this compound makes it an ideal scaffold for the generation of molecular libraries for high-throughput screening in drug discovery and chemical biology.

Diversity-Oriented Synthesis Using Azidoquinoline Scaffolds

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore novel areas of chemical space. nih.govfrontiersin.org this compound is a valuable starting point for DOS because it contains both a rigid, drug-like quinoline core and a highly versatile azide handle. rsc.org This allows for the application of branching reaction pathways where the azide group is transformed through various chemical reactions (e.g., reduction, cycloaddition, ligation) to generate a wide range of distinct molecular skeletons from a single precursor. rsc.org This strategy enables the efficient production of libraries with high scaffold diversity, increasing the probability of discovering compounds with novel biological activities. nih.gov

Combinatorial Chemistry Approaches

Combinatorial chemistry focuses on the rapid, parallel synthesis of large numbers of related compounds. ijpsr.comexaly.com this compound is well-suited for combinatorial library synthesis, particularly through the CuAAC click reaction. researchgate.net In a typical combinatorial approach, a single batch of this compound can be dispensed into the wells of a microtiter plate and reacted with a library of different alkyne-containing building blocks. ijpsr.com This parallel synthesis approach allows for the creation of a large, focused library of quinoline-triazole hybrids in a single experiment. This method is highly efficient for structure-activity relationship (SAR) studies, where systematic changes to one part of the molecule (the alkyne fragment) can be correlated with changes in biological activity. scielo.br

Table 3: Illustrative Combinatorial Approach Using this compound

| Common Scaffold | Building Block Library (R-C≡CH) | Product Library |

|---|---|---|

| This compound | Alkyne 1 (e.g., Phenylacetylene) | 5-(4-Phenyl-1H-1,2,3-triazol-1-yl)quinoline |

| This compound | Alkyne 2 (e.g., Propargyl alcohol) | (1-(Quinolin-5-yl)-1H-1,2,3-triazol-4-yl)methanol |

| This compound | Alkyne 3 (e.g., 5-Ethynyl-1H-indole) | 5-(4-(1H-Indol-5-yl)-1H-1,2,3-triazol-1-yl)quinoline |

| This compound | Alkyne 'n' | Library of diverse quinoline-triazole hybrids |

Utilization in Advanced Materials Science (e.g., Organic Electronics, Polymers)

The integration of specific molecular moieties into materials can impart desirable electronic, optical, or physical properties. The quinoline ring system is known to be a component in some organic electronic materials, while the azide group serves as a versatile handle for polymerization and functionalization.

Organic Electronics: Organic semiconductors are the active components in a range of electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The performance of these devices is highly dependent on the molecular structure and packing of the organic materials used. osti.gov While functionalized heteroaromatic systems are widely studied for these applications, a review of available scientific literature reveals a notable absence of specific research detailing the synthesis or application of this compound as a direct building block for organic semiconductors. Theoretically, the quinoline core could be incorporated into a larger π-conjugated system, but there are no published examples of this strategy using the 5-azido isomer.

Polymers: The azide group is a key enabler of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful method for polymer synthesis and modification. vulcanchem.com This reaction can be used to graft molecules onto polymer backbones or to link monomers together to form polymers. For instance, research on the related compound 4-azidoquinoline (B3382245) has shown it can be covalently attached to polymer backbones via click chemistry to create functional polymers with potential applications in drug delivery and conductive materials. vulcanchem.com However, despite the theoretical potential, there is no specific documented research demonstrating the use of This compound for the synthesis of new polymers. Studies on other isomers, such as the polymerization of ε-caprolactone and rac-lactide using catalysts derived from 8-azidoquinoline, highlight the potential of the azidoquinoline class in polymer science, though specific data for the 5-azido isomer remains unreported.

Table 1: Potential Roles of Azidoquinolines in Materials Science This table is based on the theoretical applications derived from the known reactivity of the azide group and quinoline core, as specific data for this compound is not available in published literature.

| Application Area | Potential Role of this compound | Reaction Type | Desired Material Property |

|---|---|---|---|

| Organic Electronics | Incorporation as a building block in conjugated molecules or polymers. | Cross-coupling, Cycloaddition | Charge transport, Luminescence |

| Functional Polymers | Monomer for step-growth polymerization or side-chain functionalization. | Azide-Alkyne Cycloaddition | Tailored physical/chemical properties |

Application in Bio-conjugation Strategies (e.g., Staudinger Ligation, Click Chemistry)

Bioconjugation is the chemical strategy of linking molecules to biomolecules such as proteins or nucleic acids. The azide group is considered bioorthogonal, meaning it does not typically react with biological functionalities, making it ideal for these applications. nih.govthermofisher.com

Staudinger Ligation: The Staudinger ligation is a highly chemoselective reaction between an azide and a phosphine, which forms a stable amide bond. nih.govthermofisher.com This reaction is a cornerstone of chemical biology for creating bioconjugates under mild, aqueous conditions. beilstein-journals.org While the azide group of this compound is theoretically capable of undergoing this ligation, there are no specific examples in the scientific literature of its use for this purpose. It is noteworthy that studies on 3-azidoquinoline-2,4(1H,3H)-diones found that the Staudinger reaction unexpectedly failed to produce the desired amine, resulting instead in deazidation. mdpi.com This finding underscores that the reactivity of an azido (B1232118) group can be influenced by its position on the quinoline ring, and its successful participation in a Staudinger ligation cannot be assumed without experimental validation.

Click Chemistry: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction used for bioconjugation. wikipedia.org It allows for the efficient and specific formation of a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized biomolecule. This method has been used to attach various labels, drugs, or probes to biological targets. mdpi.com Research has demonstrated the successful use of 4-azidoquinoline in CuAAC reactions to create quinoline-triazole hybrids. mdpi.com Similarly, 3-azidoquinoline-2,4(1H,3H)-diones have been shown to react with terminal alkynes in the presence of a copper(I) catalyst. mdpi.com Despite these examples with other isomers, there is a lack of published studies specifically employing this compound in click chemistry-based bioconjugation strategies.

Table 2: Established Bioorthogonal Reactions for Azide-Containing Compounds This table outlines the general principles of bioconjugation reactions relevant to the azide functional group. Specific reaction data for this compound is not available.

| Bioconjugation Strategy | Reactants | Product Linkage | Key Features |

|---|---|---|---|

| Staudinger Ligation | Azide, Phosphine | Amide Bond | Bioorthogonal, Metal-free |

| CuAAC (Click Chemistry) | Azide, Terminal Alkyne | 1,2,3-Triazole | High efficiency, High selectivity, Requires Copper(I) catalyst |

| SPAAC (Click Chemistry) | Azide, Strained Alkyne (e.g., cyclooctyne) | 1,2,3-Triazole | Bioorthogonal, Metal-free, Fast kinetics |

Future Research Directions and Perspectives

Exploration of Novel Reactivity Patterns for 5-Azidoquinoline

The azide (B81097) functional group in this compound is a cornerstone of its reactivity, primarily known for its participation in 1,3-dipolar cycloadditions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". researchmap.jpacs.org Future research, however, is poised to move beyond this well-established reaction to uncover novel reactivity patterns.

One promising area is the exploration of thermal or photolytic decomposition of this compound to generate highly reactive nitrene intermediates. These nitrenes can undergo a variety of subsequent reactions, including C-H bond insertion, cyclization, and dimerization, offering pathways to complex nitrogen-containing heterocycles that are otherwise difficult to access. The quinoline (B57606) core can influence the stability and reactivity of the nitrene, potentially allowing for selective transformations.

Furthermore, the azide group can act as a precursor to other functional groups. For instance, its reduction provides access to 5-aminoquinoline (B19350), a valuable intermediate for further derivatization. researchgate.net Research into tandem reactions, where the azide participates in an initial transformation followed by a reaction on the quinoline scaffold, is another fertile ground for discovery. An example of such a tandem process involves the intermolecular tandem cycloannulation of azido-p-quinones with amines and aldehydes, which yields a new class of p-quinone fused 5-substituted-1,4-benzodiazepines. bohrium.com While this has been demonstrated on a related system, applying and adapting this methodology to this compound could unlock new molecular architectures. bohrium.com

Investigations into the nucleophilic substitution of the azide group itself could also reveal new synthetic routes. vulcanchem.com The reaction of azidoquinolines with various nucleophiles under specific conditions may lead to novel substituted quinolines with unique properties.

A summary of potential novel reactions is presented below.

| Reaction Type | Intermediate/Key Step | Potential Products |

| Photolysis/Thermolysis | Nitrene formation | Fused heterocycles, functionalized quinolines |

| Tandem Cycloannulation | Aza-Michael addition/nitrene insertion | Quinoline-fused benzodiazepines |

| Nucleophilic Substitution | Displacement of azide | Novel 5-substituted quinolines |

| Reductive Cyclization | Intramolecular amine formation | Polycyclic nitrogen heterocycles |

Development of Asymmetric Synthetic Routes Utilizing this compound

Asymmetric synthesis, the controlled formation of chiral molecules, is a critical field in modern chemistry, particularly for pharmaceutical applications. uwindsor.ca While direct asymmetric syntheses starting from or incorporating this compound are not yet widely reported, this represents a significant and valuable future research direction. The development of catalytic enantioselective methods to produce chiral nonracemic isoquinoline (B145761) alkaloids and related structures is an active area of research. nih.gov

Future efforts could focus on using this compound as a prochiral substrate in catalytic asymmetric reactions. For example, asymmetric hydrogenation or dihydroxylation of the quinoline ring, directed by a chiral catalyst, could install stereocenters. The azide group, while not directly participating, would be carried through the synthesis to be used in subsequent transformations.

Another avenue is the development of reactions where a chiral center is created at the C-4 or C-6 position relative to the azide. This could be achieved through catalytic asymmetric conjugate additions or allylic substitutions on appropriately functionalized quinoline precursors.

Furthermore, the azide can be converted to an amine, which can then direct asymmetric transformations. The catalytic asymmetric construction of axially chiral arylpyrazoles has been demonstrated using 5-aminopyrazoles, highlighting a strategy that could be adapted to quinoline systems derived from this compound. rsc.org The development of chiral phosphoric acid-catalyzed reactions or other organocatalytic methods could be particularly fruitful. rsc.org The synthesis of complex natural products often requires the assembly of multiple chiral centers, and incorporating this compound into these synthetic sequences could provide access to novel analogues of biologically active compounds. rsc.org

| Asymmetric Strategy | Key Transformation | Potential Chiral Products |

| Catalytic Asymmetric Hydrogenation | Reduction of the quinoline ring | Chiral tetrahydroquinolines |

| Directed C-H Functionalization | Introduction of a substituent via a chiral catalyst | Enantioenriched functionalized quinolines |

| Derivatization and Asymmetric Catalysis | Conversion to amine followed by enantioselective arylation | Axially chiral biaryl quinolines |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools to predict and understand chemical reactivity, thereby accelerating the discovery of new reactions and synthetic routes. stackexchange.com For this compound, advanced computational modeling is a key future direction that can guide experimental work.

Density Functional Theory (DFT) calculations can be employed to model the transition states of potential reactions, such as cycloadditions or nitrene insertions. nih.gov This allows for the prediction of reaction barriers and product regioselectivity, saving significant experimental effort. For instance, DFT simulations can predict the activation energies for the formation of different triazole regioisomers in click reactions, guiding the choice of catalysts and reaction conditions.

Molecular dynamics (MD) simulations can provide insights into the conformational behavior of this compound derivatives and their interactions with other molecules, such as enzymes or receptors. researchgate.netscispace.com This is particularly valuable for designing molecules with specific biological activities. acs.org

Moreover, the rise of machine learning and artificial intelligence (AI) in chemistry presents an exciting frontier. arxiv.org AI models can be trained on large datasets of known reactions to predict the outcomes of new transformations or to propose novel synthetic pathways for complex molecules derived from this compound. arxiv.org This data-driven approach can uncover non-intuitive reaction pathways and help optimize reaction conditions. mit.edu Future research will likely see a synergistic combination of DFT, MD, and AI to create predictive models for the synthesis and reactivity of this compound, enabling the in silico design of molecules and reactions before they are ever attempted in the lab. arxiv.orgmit.edu

| Computational Method | Application for this compound | Research Goal |

| Density Functional Theory (DFT) | Modeling transition states, calculating activation energies. nih.gov | Predicting reaction outcomes and mechanisms. |

| Molecular Dynamics (MD) | Simulating molecular motion and intermolecular interactions. researchgate.net | Understanding binding modes and conformational dynamics. |

| Artificial Intelligence (AI)/Machine Learning | Predicting reaction success, retrosynthesis planning. arxiv.org | Accelerating discovery of new syntheses and reactions. |

Integration with Flow Chemistry and Automation for Scalable Synthesis

The synthesis of azides can involve hazardous reagents and intermediates, making safety a primary concern. Flow chemistry, which involves performing reactions in a continuous stream through a reactor, offers significant advantages in terms of safety, control, and scalability over traditional batch processes. mdpi.com The integration of this compound synthesis and its subsequent derivatization into flow chemistry platforms is a crucial future direction.

Flow reactors provide superior heat and mass transfer, allowing for reactions to be run at higher temperatures and pressures safely. mdpi.com This can lead to significantly reduced reaction times and improved yields. For azides, the small reaction volume at any given time in a flow system minimizes the risk associated with the potential for explosive decomposition.

| Technology | Advantage for this compound Synthesis | Future Application |

| Flow Chemistry | Enhanced safety, better process control, scalability. mdpi.com | Safe and efficient large-scale production. |

| Automation | High-throughput synthesis, reduced manual intervention. syrris.com | Rapid library generation for drug discovery. |

| AI-Integrated Robotics | Autonomous route scouting and optimization. mit.edumpg.de | "On-demand" synthesis of novel derivatives. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.